2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as FN-Bpin, is an organoboron compound that has been widely used in chemical synthesis. It is a boronic ester that possesses a unique reactivity and stability, making it an important reagent in various chemical reactions.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is a boric acid ester intermediate with benzene rings, synthesized via a three-step substitution reaction. Its structure is confirmed using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations are used for further molecular structure analysis, showing consistency with crystal structures obtained via X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals are investigated (Huang et al., 2021).
Application in Polymer Synthesis
- Synthesis of Stilbene Derivatives : Novel 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives are synthesized for potential use in Liquid Crystal Display (LCD) technology. These derivatives are tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
- Creation of Deeply Colored Polymers : Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units are synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These polymers are soluble in common organic solvents and have potential applications in various industries (Welterlich et al., 2012).
Fluorescence and Optical Applications
- Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide. These probes exhibit varied fluorescence responses, highlighting the importance of electronic structures in their design (Lampard et al., 2018).
- Enhanced Brightness Emission-Tuned Nanoparticles : The compound is used in the synthesis of heterodifunctional polyfluorenes, forming stable nanoparticles with potential applications in fluorescence technologies. These nanoparticles demonstrate high fluorescence quantum yields (Fischer et al., 2013).
Electronic and Material Science Applications
- Chain-Growth Polymerization for Polyfluorene Synthesis : This compound facilitates the Suzuki-Miyaura chain-growth polymerization, leading to the synthesis of well-defined polyfluorenes with narrow molecular weight distributions. These polymers have potential applications in electronic materials (Yokoyama et al., 2007).
properties
IUPAC Name |
2-(6-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJCEEXZOONZGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736528 | |
Record name | 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308669-74-0 | |
Record name | 2-(6-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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